molecular formula C22H17N3O3 B2543108 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 871225-64-8

3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

Cat. No. B2543108
CAS RN: 871225-64-8
M. Wt: 371.396
InChI Key: JSIBWKHPFPNVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide, also known as MQB-118, is a novel compound that has recently gained significant attention in the scientific community due to its promising therapeutic potential. It belongs to the class of quinoxaline derivatives and has been shown to possess a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is not fully understood. However, it has been suggested that 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of enzymes involved in various biochemical pathways. 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit neuroprotective effects. 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has also been shown to possess antifungal and antibacterial activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide in lab experiments include its high purity and yield, as well as its wide range of pharmacological activities. However, the limitations of using 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research on 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide. One area of research is the development of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide and to optimize its synthesis method to improve its yield and purity.

Synthesis Methods

The synthesis of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide involves the reaction of 2-amino-3-methoxybenzoic acid with 2-chloro-N-(3-oxoquinoxalin-2-yl)benzamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide. This synthesis method has been optimized to yield high purity and high yield of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide.

Scientific Research Applications

3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antitumor, antifungal, and antibacterial activities. 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-28-15-8-6-7-14(13-15)21(26)24-17-10-3-2-9-16(17)20-22(27)25-19-12-5-4-11-18(19)23-20/h2-13H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIBWKHPFPNVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.